1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
CAS No.:
Cat. No.: VC14630562
Molecular Formula: C11H15N3O6S2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O6S2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 1-methylsulfonyl-4-(2-nitrophenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3 |
| Standard InChI Key | UBOOSSZYGIMOKF-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine (molecular formula: CHNOS, molecular weight: 348.38 g/mol) features a piperazine core substituted with two distinct sulfonyl groups:
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A methylsulfonyl (–SOCH) group at position 1.
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A 2-nitrophenylsulfonyl (–SOCH-2-NO) group at position 4.
The nitro group at the ortho position on the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions . The compound’s IUPAC name is 1-(methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, with the SMILES notation: CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N+[O-] .
Synthetic Routes and Optimization
Stepwise Synthesis Protocol
The synthesis typically follows a multi-step protocol involving sulfonylation of piperazine derivatives:
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Protection of Piperazine:
Boc-piperazine is reacted with methylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(methylsulfonyl)-4-Boc-piperazine . -
Deprotection and Second Sulfonylation:
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by reaction with 2-nitrobenzenesulfonyl chloride under similar conditions to introduce the second sulfonyl group . -
Purification:
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Key Reaction Conditions:
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (TEA)
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Temperature: Room temperature (25°C)
Yield and Scalability
Reported yields for analogous N-sulfonylpiperazine syntheses range from 65–75%, with scalability demonstrated at industrial levels using continuous flow reactors .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (400 MHz, DMSO-d):
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C NMR (100 MHz, DMSO-d):
Infrared (IR) Spectroscopy
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Strong absorptions at 1354 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch).
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Nitro group vibrations at 1520 cm (asymmetric) and 1345 cm (symmetric) .
Mass Spectrometry
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Synthetic Optimization: Improving yields via microwave-assisted synthesis or enzymatic catalysis.
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Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).
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Toxicity Profiling: Assessing hepatotoxicity and cardiotoxicity in preclinical models.
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